In-Depth Technical Guide: Mechanism of Action of N-(4,6-diphenylpyrimidin-2-yl)hexanamide
In-Depth Technical Guide: Mechanism of Action of N-(4,6-diphenylpyrimidin-2-yl)hexanamide
Executive Summary
N-(4,6-diphenylpyrimidin-2-yl)hexanamide (CAS: 820961-67-9) is a synthetic small molecule belonging to the 2,4,6-trisubstituted pyrimidine class. Originally rationally designed as a highly selective antagonist for the Adenosine A1 receptor (A1R) , it acts by competitively blocking endogenous adenosine signaling, thereby modulating intracellular cyclic AMP (cAMP) and ion channel activity. Additionally, recent high-throughput phenotypic screening campaigns have identified this compound as a putative inhibitor of the Type III Secretion System (T3SS) in Gram-negative bacterial pathogens, presenting a secondary, non-bactericidal mechanism of action for anti-virulence drug development.
Molecular Profile & Chemical Identity
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IUPAC Name: N-(4,6-diphenylpyrimidin-2-yl)hexanamide
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Chemical Class: 4,6-diphenyl-2-amidopyrimidine
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Structural Rationale: The core pyrimidine ring mimics the purine scaffold of endogenous adenosine, providing essential hydrogen-bond accepting and donating properties. The two phenyl rings at the 4 and 6 positions are sterically designed to occupy hydrophobic accessory pockets within the A1 receptor, driving subtype selectivity. The hexanamide tail (a 6-carbon acyl chain) modulates the molecule's lipophilicity and Polar Surface Area (PSA), optimizing receptor residence time and potential central nervous system (CNS) penetrance [1].
Primary Mechanism of Action: Adenosine A1 Receptor Antagonism
Receptor Binding and Orthosteric Blockade
The primary, validated pharmacological target of the 4,6-diphenyl-2-amidopyrimidine series is the Adenosine A1 receptor [1]. N-(4,6-diphenylpyrimidin-2-yl)hexanamide competitively binds to the orthosteric site of the A1R. The nitrogen atoms of the pyrimidine ring and the amido hydrogen interact directly with key residues (e.g., Asn254) in the binding pocket, displacing endogenous adenosine.
Downstream Intracellular Signaling (cAMP, PKA, Ion Channels)
The A1R is a G-protein coupled receptor (GPCR) predominantly coupled to inhibitory G proteins ( Gi/o ).
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Normal Physiology: Adenosine binding induces Gi activation. The Giα subunit inhibits adenylyl cyclase (AC), reducing cAMP levels and suppressing Protein Kinase A (PKA) activity. Simultaneously, the Gβγ subunits activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing cellular hyperpolarization.
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Antagonist Intervention: By occupying the receptor, N-(4,6-diphenylpyrimidin-2-yl)hexanamide prevents the conformational change required for Gi activation. Consequently, adenylyl cyclase remains active, intracellular cAMP levels are maintained, and downstream PKA signaling is preserved.
Competitive antagonism of the Adenosine A1 Receptor by the hexanamide derivative.
Emerging Secondary Mechanism: Type III Secretion System (T3SS) Inhibition
Bacterial Pathogenesis Context
Recent high-throughput screening has identified this compound as an inhibitor of the Type III Secretion System (T3SS) in Gram-negative bacteria such as Enteropathogenic E. coli (EPEC) and Citrobacter rodentium [2]. The T3SS is a complex, needle-like injectisome used by pathogens to translocate virulence effector proteins directly into the host cell cytoplasm, hijacking host cytoskeleton and immune responses.
Inhibition of Effector Secretion
N-(4,6-diphenylpyrimidin-2-yl)hexanamide disrupts the functional assembly or secretion kinetics of the injectisome. Treatment with the compound halts the secretion of translocator proteins (EspA, EspB, EspD) and critical effectors (such as Tir) into the extracellular space. Notably, this mechanism is strictly anti-virulence; it does not exhibit direct bactericidal or bacteriostatic activity, thereby reducing the evolutionary pressure that typically drives antimicrobial resistance [2].
Experimental workflow for assessing Type III Secretion System inhibition in E. coli.
Experimental Protocols & Methodologies
Protocol 1: Radioligand Binding Assay for A1R Affinity
Purpose: To quantify the binding affinity ( Ki ) of the compound to the A1 receptor.
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Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human A1R.
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Causality: Using a stable recombinant expression system ensures high, uniform receptor density, maximizing the signal-to-noise ratio for precise thermodynamic measurements.
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Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]DPCPX (a highly specific A1R antagonist radioligand) and varying concentrations of the test compound ( 10−10 to 10−4 M) in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.
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Causality: DPCPX is utilized because antagonist radioligands bind to the receptor regardless of its G-protein coupling state, providing a stable measurement of affinity unskewed by intracellular GTP levels.
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Self-Validation (Controls): Include a non-specific binding (NSB) control using 10 µM CPA (a full A1 agonist). If the NSB exceeds 10% of total binding, the assay must be rejected due to high background noise.
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Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, wash with ice-cold buffer to remove unbound radioligand, and quantify retained radioactivity using liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: T3SS Secretion Assay in E. coli
Purpose: To evaluate the compound's ability to inhibit bacterial effector secretion.
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Bacterial Culture: Grow EPEC cultures overnight in LB broth, then subculture 1:50 into Dulbecco's Modified Eagle Medium (DMEM) lacking phenol red.
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Causality: DMEM mimics the host cell environment (specifically low calcium and specific nutrient availability) which acts as the environmental trigger required to induce the expression and assembly of the T3SS injectisome.
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Compound Treatment: Add N-(4,6-diphenylpyrimidin-2-yl)hexanamide (e.g., 50 µM) to the subculture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., salicylidene acylhydrazide).
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Secretome Isolation: After 6 hours of incubation at 37°C in a 5% CO₂ atmosphere, centrifuge the cultures to pellet the bacteria. Filter the supernatant (0.22 µm) and precipitate the secreted proteins using 10% Trichloroacetic acid (TCA) overnight at 4°C.
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Causality: Effectors secreted into the media are highly dilute. TCA precipitation concentrates these proteins, allowing for robust detection by immunoblotting.
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Analysis: Resuspend the protein pellet, neutralize with Tris base, and resolve via SDS-PAGE. Perform Western blotting using anti-EspB or anti-Tir antibodies to quantify secretion inhibition relative to the DMSO control.
Quantitative Data Summaries
Table 1: Structure-Activity Relationship (SAR) of 4,6-diphenyl-2-amidopyrimidines at Adenosine Receptors Data demonstrates the high selectivity of the chemical class for the A1 subtype over A2A and A3.
| Compound | R-group (Amide Tail) | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | Polar Surface Area (Ų) |
| LUF 5735 | Cyclopentyl | 4.0 ± 0.5 | > 1000 | > 1000 | 53 |
| LUF 5764 | Isobutyl | 8.75 ± 4.1 | > 1000 | > 1000 | 51 |
| LUF 5737 | Isopropyl | 8.87 ± 4.2 | > 1000 | > 1000 | 51 |
| Hexanamide (CAS 820961-67-9) | Pentyl | < 100 (Class Avg) | > 1000 | > 1000 | 53 |
Table 2: Physicochemical Properties of N-(4,6-diphenylpyrimidin-2-yl)hexanamide
| Property | Value | Clinical Relevance |
| Molecular Weight | 345.4 g/mol | Favorable for small-molecule oral bioavailability (Lipinski's Rule of 5). |
| Molecular Formula | C₂₂H₂₃N₃O | Defines the core pyrimidine and hexanamide structure. |
| Hydrogen Bond Donors | 1 | Optimal for specific interaction with A1R Asn254 residue. |
| Hydrogen Bond Acceptors | 3 | Facilitates receptor anchoring without excessive polarity. |
References
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Chang, L. C. W., Spanjersberg, R. F., von Frijtag Drabbe Künzel, J. K., Mulder-Krieger, T., van den Hout, G., Beukers, M. W., Brussee, J., & IJzerman, A. P. (2004). "2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists." Journal of Medicinal Chemistry. Available at:[Link]
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May, A. (2020). "Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign of Inhibitors of Enteropathogenic E. coli." VCU Scholars Compass. Available at:[Link]
